1-Amino-1-(3-chloro-4-methoxyphenyl)acetone
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Overview
Description
1-Amino-1-(3-chloro-4-methoxyphenyl)acetone is an organic compound with the molecular formula C9H10ClNO2 This compound is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone can be synthesized through several methods. One common approach involves the acylation of imine derivatives followed by chloroacetylation. The reaction typically requires a base such as sodium carbonate and is carried out in a solvent mixture like dioxane and water at elevated temperatures (70-80°C) .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic aromatic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Strong nucleophiles like hydroxide ions (OH-) or amines can facilitate substitution reactions under basic conditions .
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
1-Amino-1-(3-chloro-4-methoxyphenyl)acetone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins. Its effects are mediated through pathways involving nucleophilic attack, electrophilic addition, or radical formation, depending on the specific reaction conditions and targets .
Comparison with Similar Compounds
1-(3-Chloro-4-methoxyphenyl)ethanone: Shares a similar aromatic structure but lacks the amino group.
1-(3-Chloro-4-methoxyphenyl)propan-2-one: Similar structure with an additional carbon in the side chain.
1-(3-Chloro-4-methoxyphenyl)ethanol: Contains a hydroxyl group instead of an amino group.
Uniqueness: 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone is unique due to the presence of both an amino group and a chloro-substituted aromatic ring, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H12ClNO2 |
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Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-amino-1-(3-chloro-4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H12ClNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-5,10H,12H2,1-2H3 |
InChI Key |
JRJQJOODOQDZKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)OC)Cl)N |
Origin of Product |
United States |
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